molecular formula C8H10N2OS B14501767 N-(2-Sulfanylethyl)pyridine-4-carboxamide CAS No. 63847-36-9

N-(2-Sulfanylethyl)pyridine-4-carboxamide

Katalognummer: B14501767
CAS-Nummer: 63847-36-9
Molekulargewicht: 182.25 g/mol
InChI-Schlüssel: KMIPWNCYEAJEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Sulfanylethyl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine carboxamides It features a pyridine ring substituted with a carboxamide group at the 4-position and a sulfanylethyl group at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Sulfanylethyl)pyridine-4-carboxamide typically involves the amidation of pyridine-4-carboxylic acid with 2-mercaptoethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Sulfanylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Sulfanylethyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in coordination chemistry and is studied for its interactions with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfhydryl groups is beneficial.

    Industry: It is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(2-Sulfanylethyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanylethyl group can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isonicotinamide: Pyridine-4-carboxamide without the sulfanylethyl group.

    Nicotinamide: Pyridine-3-carboxamide, an isomer of isonicotinamide.

Uniqueness

N-(2-Sulfanylethyl)pyridine-4-carboxamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with thiol-containing biomolecules, making it a valuable tool in biochemical research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

63847-36-9

Molekularformel

C8H10N2OS

Molekulargewicht

182.25 g/mol

IUPAC-Name

N-(2-sulfanylethyl)pyridine-4-carboxamide

InChI

InChI=1S/C8H10N2OS/c11-8(10-5-6-12)7-1-3-9-4-2-7/h1-4,12H,5-6H2,(H,10,11)

InChI-Schlüssel

KMIPWNCYEAJEMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(=O)NCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.